(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C11H13BFNO3 and an average mass of 237.035 Da .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid” can be represented by the InChI code: 1S/C11H13BFNO3/c14-11-5-4-9(8-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 .
Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . Protodeboronation of boronic esters is another important reaction .
Scientific Research Applications
- Summary of the Application: The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as “(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid”, which are relatively stable, readily prepared, and generally environmentally benign .
- Methods of Application or Experimental Procedures: The SM coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes: The outcome of the SM coupling reaction is the formation of a new carbon–carbon bond . The specific results or outcomes would depend on the particular substrates used in the reaction.
If you are looking for more specific applications, I would recommend referring to the original research articles or reviews on this topic . They may provide more detailed information about the use of this compound in various scientific research applications.
properties
IUPAC Name |
[2-fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-4-3-8(7-9(10)12(16)17)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWFRPUCEBPJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660202 | |
Record name | [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid | |
CAS RN |
874289-42-6 | |
Record name | B-[2-Fluoro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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